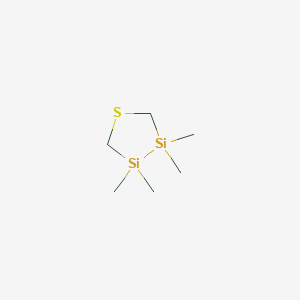
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane is an organosilicon compound with the molecular formula C6H16SSi2 It is characterized by a five-membered ring structure containing silicon and sulfur atoms, along with four methyl groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane typically involves the reaction of tetramethyldisiloxane with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) as a reagent, which reacts with tetramethyldisiloxane in the presence of a catalyst to form the desired thiadisilolane compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality thiadisilolane for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The methyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted thiadisilolane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another organosilicon compound with a similar ring structure but different functional groups.
3,3,4,4-Tetramethyl-1,3,4-thiadisiloxane: A related compound with an oxygen atom in place of sulfur.
Uniqueness
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane is unique due to its sulfur-containing ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
Eigenschaften
CAS-Nummer |
914097-00-0 |
|---|---|
Molekularformel |
C6H16SSi2 |
Molekulargewicht |
176.43 g/mol |
IUPAC-Name |
3,3,4,4-tetramethyl-1,3,4-thiadisilolane |
InChI |
InChI=1S/C6H16SSi2/c1-8(2)5-7-6-9(8,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
NTPGLFBRAJRVJY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CSC[Si]1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)
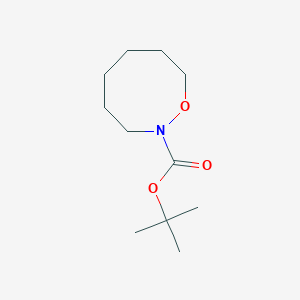
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
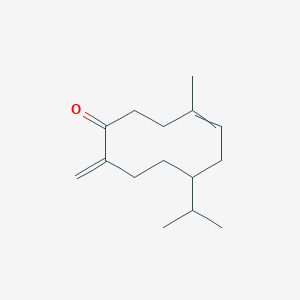
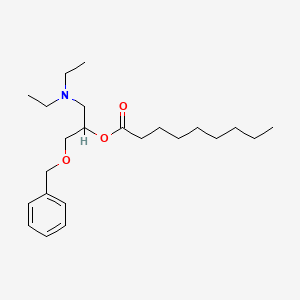
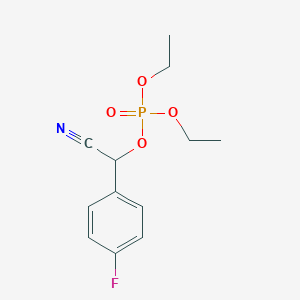

![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
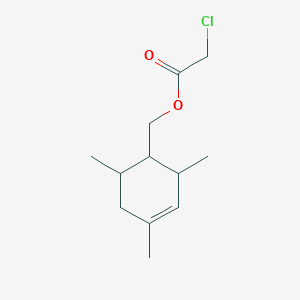
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)

